molecular formula C18H21FO3 B5403673 3-(4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione

3-(4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione

Cat. No.: B5403673
M. Wt: 304.4 g/mol
InChI Key: OXDOBMHIFLWHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione is a spirocyclic compound characterized by a unique structure that includes a spiro[5.5]undecane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione typically involves the formation of the spirocyclic core through cyclization reactions. One common method includes the reaction of a suitable precursor with a fluorinated benzylidene compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques is also common in industrial settings to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups into the phenyl ring .

Scientific Research Applications

3-(4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This fluorinated derivative often exhibits enhanced stability and specific interactions with biological targets compared to its non-fluorinated counterparts .

Properties

IUPAC Name

3-(4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FO3/c1-17(2)14(12-6-8-13(19)9-7-12)22-16(21)18(15(17)20)10-4-3-5-11-18/h6-9,14H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDOBMHIFLWHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)C2(C1=O)CCCCC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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